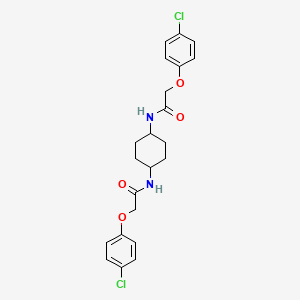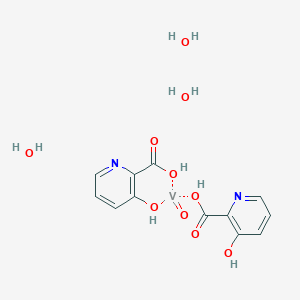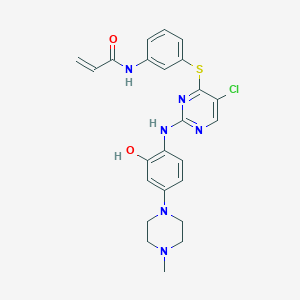
Isrib
Overview
Description
ISRIB is a potent inhibitor of the Integrated Stress Response (ISR), designed to reverse the effects of eIF2α phosphorylation, thereby restoring protein synthesis under stress conditions. It has been demonstrated to enhance cognition and mitigate cognitive decline in various models of brain injury. The mechanism of action involves targeting eIF2B, acting as a molecular staple to promote the assembly of a fully active eIF2B decamer, crucial for its role in translation initiation and memory enhancement (Anand & Walter, 2020).
Synthesis Analysis
The synthesis of this compound, while not detailed in available literature, likely involves complex organic synthesis techniques to create its unique structure that allows it to act as a molecular staple. This involves strategic planning to ensure the molecule can effectively bind to eIF2B and exert its pharmacological effects.
Molecular Structure Analysis
This compound's molecular structure enables it to bind specifically to the interface between β and δ subunits within the eIF2B complex. This binding is crucial for its function as it stabilizes the eIF2B decamer, facilitating translation and cognitive functions without affecting other cellular processes. Detailed atomic structures of this compound bound to human eIF2B have been elucidated using techniques like cryo-electron microscopy, providing insights into its precise mechanism of action (Zyryanova et al., 2018).
Scientific Research Applications
Alzheimer’s Disease Research : Johnson and Kang (2016) investigated ISRIB's potential to reverse learning and memory deficits in a mouse model of Alzheimer’s disease. They found that this compound did not significantly rescue spatial learning and memory deficits in this model, indicating that its effectiveness may be limited in certain contexts of neurodegenerative disease (Johnson & Kang, 2016).
Impact on Translation and Stress Granule Assembly : Sidrauski et al. (2015) identified this compound as a potent inhibitor of the integrated stress response (ISR) that makes cells resistant to effects of eIF2α phosphorylation. This study highlighted this compound’s potential in reversing translational effects induced by eIF2α phosphorylation and its ability to disassemble stress granules, which could be beneficial in treating neurodegenerative diseases (Sidrauski et al., 2015).
Mechanism of Action in Enhancing Cognition : Anand and Walter (2020) provided structural insights into this compound, demonstrating how it reverses the effects of eIF2 phosphorylation and restores translation by targeting eIF2B. Their research also highlighted this compound’s potential in enhancing cognition and addressing cognitive decline due to brain injury (Anand & Walter, 2020).
Identification of Drug Target for Memory Enhancement : Sekine et al. (2015) reported that this compound enhances the activity of eIF2B, a guanine nucleotide exchange factor, independently of eIF2α phosphorylation. This discovery marked this compound as a potential drug for treating memory disorders (Sekine et al., 2015).
Role in Cognitive Memory : Sidrauski et al. (2013) found that this compound reverses the effects of eIF2α phosphorylation and enhances cognitive memory processes. This study underscored the role of ISR in memory consolidation and the potential of this compound as a therapeutic agent in cognitive disorders (Sidrauski et al., 2013).
This compound’s Application in Neurodegenerative Diseases : A study by Wong et al. (2018) demonstrated that this compound stabilizes mutant eIF2B complexes associated with Vanishing White Matter Disease (VWMD), suggesting its therapeutic potential in neurodegenerative conditions (Wong et al., 2018).
Reversal of Age-Related Memory Decline : Krukowski et al. (2020) showed that this compound treatment reversed age-related spatial memory deficits and improved working memory in old mice, highlighting its potential to combat age-associated cognitive decline (Krukowski et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
ISRIB has shown potential in the eradication of leukemic cells resistant to tyrosine kinase inhibitors (TKIs) and suggests potential clinical benefits for leukemia patients with TKI resistance related to RAS/RAF/MAPK or STAT5 signaling . Personalized treatment based on the genetic selection of patients carrying mutations that cause overactivation of the targeted pathways and therefore make their sensitivity to such treatment probable should be considered as a possible future direction in leukemia treatment .
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMCDHQPXTGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045380 | |
| Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1597403-47-8 | |
| Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary target of the small molecule ISRIB?
A1: this compound specifically targets eukaryotic initiation factor 2B (eIF2B) [, , , ].
Q2: How does this compound interact with its target, eIF2B?
A2: this compound binds to a deep cleft at the interface between the β and δ subunits of the eIF2B decamer [, , , ]. This interaction promotes the assembly of two eIF2B tetramer subcomplexes into the active decameric form, acting as a “molecular staple” [, ].
Q3: What is the integrated stress response (ISR) and how does this compound affect it?
A3: The ISR is a cellular signaling pathway activated by various stresses, including unfolded proteins, viral infection, and amino acid starvation [, , , ]. A key event in ISR activation is the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). This phosphorylation inhibits eIF2B, a guanine nucleotide exchange factor (GEF) required for active eIF2. This compound antagonizes the ISR by activating eIF2B, even in the presence of phosphorylated eIF2α (eIF2α-P) [, , , ].
Q4: Does this compound affect the phosphorylation state of eIF2α?
A4: No, this compound does not directly prevent eIF2α phosphorylation. Instead, it acts downstream of this event by modulating eIF2B activity [, ].
Q5: How does this compound impact translation during ISR activation?
A5: this compound reverses the global translation attenuation typically observed during ISR activation. It achieves this by enhancing the GEF activity of eIF2B, allowing translation to proceed even in the presence of eIF2α-P [, , , ].
Q6: How does this compound affect stress granule (SG) dynamics?
A6: this compound effectively blocks the formation of stress granules, which are cytoplasmic aggregates of stalled translation pre-initiation complexes that assemble upon eIF2α phosphorylation []. Remarkably, this compound can also induce the rapid disassembly of pre-formed SGs, promoting the liberation of sequestered mRNAs back into the actively translating pool [].
Q7: What is the molecular formula and weight of this compound?
A7: Unfortunately, the provided research abstracts do not explicitly mention the molecular formula and weight of this compound. Further investigation into the primary literature cited in these abstracts is necessary for this information.
Q8: Is there any spectroscopic data available for this compound?
A8: The provided research abstracts do not offer details on the spectroscopic characteristics of this compound. A comprehensive understanding of this compound's spectroscopic properties would necessitate exploring the original research articles referenced within the abstracts.
Q9: Are there any known strategies for formulating this compound to improve its stability, solubility, or bioavailability?
A9: The research abstracts don't delve into specific formulation strategies for this compound. Investigations into optimizing its delivery and bioavailability likely constitute an active area of research, potentially addressed in the full-length publications referenced in these abstracts.
Q10: How do structural modifications of this compound affect its activity and potency?
A11: Structure-activity relationship (SAR) studies have shown that even minor modifications to the this compound molecule can significantly impact its activity []. For example, stereospecific addition of a methyl group abolishes this compound's activity, while specific mutations within the eIF2B binding pocket can restore activity to these modified analogs [, ]. These findings highlight the importance of specific interactions between this compound and its eIF2B target for its biological activity.
Q11: Has this compound been tested in preclinical models of disease?
A12: Yes, this compound has demonstrated efficacy in various preclinical models, including those for traumatic brain injury (TBI) [, , ], Alzheimer's disease [, ], pulmonary fibrosis [, , ], and Fragile X syndrome []. In these models, this compound improved cognitive function, reduced disease severity, and/or ameliorated molecular and cellular deficits.
Q12: Are there any specific strategies for delivering this compound to the brain or other target tissues?
A12: The research abstracts primarily focus on systemic this compound administration. Further research is necessary to explore targeted delivery strategies that could enhance its efficacy and potentially mitigate off-target effects.
Q13: Are there any known biomarkers for monitoring this compound’s activity or predicting its efficacy?
A15: While the provided abstracts don't explicitly discuss biomarkers for this compound, several studies used ATF4 expression levels as an indicator of ISR activation and this compound’s inhibitory effect [, , , , , , ]. Identifying and validating additional biomarkers could be valuable for monitoring treatment response and predicting therapeutic outcomes.
Q14: What research tools and resources are available for studying this compound and the ISR pathway?
A14: Researchers utilize a wide array of tools to investigate this compound and the ISR, encompassing:
- Cell-based assays: These assays are used to assess this compound’s impact on cell viability, stress granule formation, and protein synthesis rates [, , , , , , , ].
- Animal models: Rodent models, particularly mice, are essential for studying this compound’s efficacy in various disease contexts, including TBI, Alzheimer’s disease, and pulmonary fibrosis [, , , , , , , , , ].
- Molecular biology techniques: These methods, including Western blotting, PCR, and gene editing (CRISPR-Cas9), enable the examination of this compound’s effects on protein expression, gene regulation, and the introduction of specific mutations to study structure-function relationships [, , , , , , , , , , , , ].
- Imaging techniques: Confocal and two-photon microscopy allow for the visualization of this compound’s effects on cellular structures like stress granules and dendritic spines [, ].
- Electrophysiology: This technique helps assess this compound’s impact on neuronal excitability and synaptic plasticity [, ].
- Proteomics and transcriptomics: These large-scale approaches provide insights into the global changes in protein and gene expression induced by this compound and the ISR [, , ].
Q15: When was this compound discovered and what were the key milestones in its development?
A17: this compound emerged from a cell-based screen for inhibitors of PERK signaling, a key kinase involved in the ISR []. Early studies demonstrated its potent ability to reverse the effects of eIF2α phosphorylation and enhance long-term memory in rodents []. Subsequent research identified eIF2B as its direct target and elucidated its mechanism of action as an eIF2B activator [, ]. Structural studies using cryo-electron microscopy (cryo-EM) provided detailed insights into the this compound binding site on eIF2B and its role in promoting eIF2B assembly [, , , ]. This compound's therapeutic potential has been further explored in preclinical models of various neurological and non-neurological disorders [, , , , , , , , , ].
Q16: What are some of the cross-disciplinary applications of this compound research?
A16: Research on this compound and the ISR transcends traditional disciplinary boundaries, involving collaborations across:
- Neuroscience: Understanding the role of this compound in synaptic plasticity, memory formation, and neurodegenerative diseases [, , , , , , , , ].
- Cell biology: Investigating the mechanisms of ISR activation, stress granule dynamics, and translational control [, , , , ].
- Immunology: Exploring the role of the ISR in immune responses and inflammatory diseases [, , , ].
- Structural biology: Utilizing cryo-EM to determine the structure of eIF2B and visualize this compound binding [, , , ].
- Medicinal chemistry: Designing and synthesizing novel this compound analogs with improved potency, selectivity, and pharmacological properties [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/structure/B1193789.png)
